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yscJ protein

T3SS structural biology antivirulence target validation comparative genomics

The YscJ protein (UniProt P69973, Yop proteins translocation lipoprotein J) is a 244-amino-acid, ~27 kDa inner membrane lipoprotein encoded on the pYV virulence plasmid of pathogenic Yersinia species. YscJ constitutes an essential structural component of the type III secretion system (T3SS) injectisome, where it co-assembles with YscD to form the inner membrane (MS) ring – a foundational platform for the entire secretion apparatus.

Molecular Formula C10H8N2O2
Molecular Weight 0
CAS No. 142931-12-2
Cat. No. B1179220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameyscJ protein
CAS142931-12-2
SynonymsyscJ protein
Molecular FormulaC10H8N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YscJ Protein (CAS 142931-12-2) – Type III Secretion System Inner Membrane Ring Lipoprotein for Yersinia Virulence Research


The YscJ protein (UniProt P69973, Yop proteins translocation lipoprotein J) is a 244-amino-acid, ~27 kDa inner membrane lipoprotein encoded on the pYV virulence plasmid of pathogenic Yersinia species [1]. YscJ constitutes an essential structural component of the type III secretion system (T3SS) injectisome, where it co-assembles with YscD to form the inner membrane (MS) ring – a foundational platform for the entire secretion apparatus [2]. The protein belongs to the SctJ/YscJ/HrcJ family (KEGG Orthology K03222) and is conserved across Yersinia enterocolitica, Y. pestis, and Y. pseudotuberculosis [3]. Its obligate role in Yop effector secretion makes it indispensable for Yersinia virulence, and it serves as a critical target and tool in T3SS-focused antibacterial research, structural biology, and biotechnological protein delivery applications.

Why YscJ Cannot Be Replaced by a Generic Type III Secretion Lipoprotein for Yersinia-Focused Research


Although the YscJ/PrgK/EscJ protein family is evolutionarily conserved across Gram-negative pathogens, individual family members have diverged substantially in primary sequence, domain architecture, membrane topology, and cognate protein-protein interaction networks – precluding functional interchangeability [1]. For example, the EPEC orthologue EscJ lacks the C-terminal transmembrane domain that anchors YscJ to the Yersinia inner membrane and has a mature molecular weight of only ~18.6 kDa versus YscJ's ~27 kDa; the Shigella orthologue MxiJ shares merely ~25% amino acid sequence identity with YscJ. Critically, YscJ engages in a species-specific assembly hierarchy (YscC→YscD→YscJ) and interacts directly with the Yersinia-specific connector protein YscD [2]. Substituting a heterologous SctJ-family member breaks this ordered assembly pathway, disrupts YscD interaction interfaces, and abolishes Yop secretion [3]. The quantitative evidence below demonstrates why YscJ must be explicitly specified in procurement for Yersinia T3SS studies rather than accepting a generic T3SS inner membrane ring substitute.

YscJ Protein – Comparator-Based Quantitative Differentiation Evidence for Procurement Decision-Making


Amino Acid Sequence Identity vs. Shigella flexneri MxiJ: Only ~25% Identity Despite Functional Analogy

YscJ (Yersinia enterocolitica, 244 aa, UniProt Q01251/P69973) shares only approximately 25% amino acid sequence identity with its Shigella flexneri functional counterpart MxiJ over 82% query coverage, as determined by BLAST alignment [1]. This low identity, falling at the threshold for inferring homology (~20–25%), indicates extensive sequence divergence that precludes functional substitution in biochemical or structural assays [2]. Even the closest cross-genus orthologue LscJ from Photorhabdus shares only ~77% identity, confirming that sequence-level divergence is the rule rather than the exception among SctJ family members [3].

T3SS structural biology antivirulence target validation comparative genomics

C-Terminal Transmembrane Domain: YscJ Possesses a Structural Feature Absent in the EPEC Orthologue EscJ

YscJ contains a predicted C-terminal transmembrane (TM) helix spanning residues 218–238 that anchors the protein to the inner membrane alongside its N-terminal lipid moiety [1]. In stark contrast, the EPEC orthologue EscJ completely lacks this C-terminal TM segment: the mature EscJ protein encompasses only residues 21–190, with a calculated molecular weight of 18,518 Da (chain length 171 residues in the PDB 1YJ7 crystal structure) versus YscJ's 27,042 Da [2]. This topological distinction is functionally significant – the YscJ C-terminal TM domain contributes to membrane anchoring stability and is required for proper YscJ–YscD ring assembly, whereas EscJ relies solely on its N-terminal lipid anchor for inner membrane association [3].

membrane protein topology T3SS basal body architecture inner membrane ring assembly

Essentiality for Yop Secretion: ΔyscJ Deletion Abolishes Secretion of All Yop Effector Proteins

Non-polar yscJ deletion mutants constructed by allelic exchange in Yersinia enterocolitica are completely defective in Yop secretion – a phenotype shared with yscE, yscF, yscG, yscI, and yscK mutants [1]. The ΔyscJ mutant exhibits a calcium-independent (CI) growth phenotype at 37°C, identical to that of a T3SS-null strain, confirming total abrogation of the secretion function rather than partial impairment [1]. Further, in Yersinia pseudotuberculosis, deletion of yscJ not only prevents T3S-dependent protein secretion into culture supernatant but also abrogates liquid culture biofilm (LCB) formation – a phenotype directly attributable to loss of the injectisome structure [2]. Notably, in a mouse infection model, the LD₅₀ of a yscH mutant (adjacent gene in the same operon) was 10-fold higher than the parental strain, underscoring that disruption of any virC operon gene including yscJ drastically attenuates virulence [1].

Yersinia virulence Yop secretion mutational analysis T3SS functional studies

Specific YscD–YscJ Interaction: YscJ Is a Direct Binding Partner of the Essential Scaffold Protein YscD

Affinity purification coupled to mass spectrometry demonstrated that the lipoprotein YscJ physically associates with wild-type YscD, a single-pass inner membrane protein that serves as the essential connector between the outer membrane secretin YscC and the inner membrane ring [1]. Critically, alanine substitutions in the L3 and L4 loop regions of the YscD cytoplasmic domain (YscDc) abrogate type III secretion in a dominant-negative manner, and these mutants exhibit an altered interaction profile – they accumulate more YopH effector and additionally recruit SycH, YscQ, and YscP, which are not detected in wild-type YscD pulldowns [1]. This indicates that proper YscJ–YscD interaction is required for normal dissociation of the substrate–chaperone complex, and disruption of this interface stalls the entire secretion apparatus. Co-immunoprecipitation experiments further confirmed that YscD foci formation in vivo requires YscC but not YscJ, positioning YscJ downstream of YscD in the ordered assembly pathway [2].

protein-protein interaction T3SS assembly affinity purification injectisome scaffolding

Defined Assembly Hierarchy: YscJ Occupies a Non-Interchangeable Position in the Yersinia Injectisome Assembly Cascade

Fluorescence-tagged protein epistasis experiments in Yersinia enterocolitica revealed a strict outside-in assembly hierarchy: YscC forms foci at the cell periphery independently of all other structural proteins; YscD foci formation requires YscC but not YscJ; and YscJ assembly requires both YscC and YscD [1]. Specifically, YscD foci were observed in a ΔyscJ background, but YscJ foci were absent in a ΔyscD background – a unidirectional dependency confirmed by co-immunoprecipitation [1]. This hierarchical ordering means that YscJ cannot assemble into the injectisome unless the upstream YscC–YscD scaffold is in place, and completion of the YscJ-containing IM ring is a prerequisite for subsequent recruitment of cytosolic components (YscN, YscQ, YscK, YscL) [1]. The basal body of the Salmonella SPI-1 T3SS follows a similar 24-subunit ring stoichiometry (PrgK), but the species-specific connector interfaces (YscD vs. PrgH) render cross-species ring components incompatible [2].

injectisome biogenesis epistasis analysis fluorescence microscopy outside-in assembly model

Dual Membrane Anchoring Mechanism: N-Terminal Lipid Modification Plus C-Terminal Transmembrane Helix – A Topology Unique Among SctJ Family Members

The Yersinia pestis YscJ lipoprotein employs a dual membrane-anchoring mechanism: an N-terminal lipid moiety that tethers the protein to the periplasmic face of the inner membrane, and a C-terminal transmembrane domain that provides a second membrane-spanning anchor [1]. This topology was experimentally demonstrated by membrane fractionation, Triton X-114 phase partitioning, and accessibility studies [1]. While several SctJ family members share the N-terminal lipidation (MxiJ, PrgK), the C-terminal TM domain is not universal – EscJ from EPEC and certain other enteric orthologues lack this feature entirely [2]. Furthermore, YscJ was found to lack N-acylation of the lipid moiety in a significant proportion of membrane-localized molecules, a post-translational processing difference that distinguishes YscJ from canonical Lol-dependent outer membrane lipoproteins and may influence its IM retention [1].

lipoprotein biogenesis membrane topology T3SS inner membrane ring Yersinia pestis virulence

YscJ Protein – Optimal Research and Industrial Application Scenarios Driven by Verified Evidence


Yersinia T3SS Structural Biology: Cryo-EM and X-Ray Crystallography of the Intact Injectisome Inner Membrane Ring

YscJ is the only SctJ-family protein that assembles with Yersinia YscD to form the native 24-subunit MS ring. Structural studies aiming to resolve the Yersinia injectisome at near-atomic resolution require authentic YscJ (27,042 Da, 244 aa), because the EPEC EscJ protein lacks the C-terminal TM domain that contributes to YscJ ring architecture and membrane anchoring [1]. The defined assembly hierarchy (YscC→YscD→YscJ) established by epistasis experiments means that YscJ incorporation is the terminal membrane-ring assembly step, making purified YscJ essential for in vitro reconstitution of the Yersinia basal body for cryo-EM single-particle analysis [2].

Antivirulence Drug Discovery: YscD–YscJ Interaction Interface as a Small-Molecule Screening Target

The direct, specific interaction between YscJ and YscD – validated by affinity purification–mass spectrometry and the dominant-negative phenotype of YscD L3/L4 loop mutants that abrogate T3S – defines a tractable protein-protein interface for inhibitor screening [1]. Only authentic Yersinia YscJ engages the YscD L3/L4 interface; heterologous SctJ proteins such as MxiJ (only ~25% identity) do not preserve this interaction surface. Procurement of recombinant YscJ enables surface plasmon resonance (SPR) or fluorescence polarization assays to screen for disruptors of the YscJ–YscD interaction as candidate antivirulence agents against Yersinia species.

Functional T3SS Reconstitution and Effector Translocation Assays Using ΔyscJ Mutant Complementation

The ΔyscJ mutant is completely defective in Yop secretion and displays a Ca²⁺-independent growth phenotype, providing a clean null background for plasmid-based complementation studies [1]. Only reintroduction of yscJ on a complementation plasmid restores Yop secretion and biofilm formation to wild-type levels [2]. This makes YscJ indispensable as a positive control in functional T3SS assays, and the ΔyscJ/yscJ⁺ complementation pair serves as a validated platform for studying secretion signal specificity, effector translocation kinetics, and injectisome function in Yersinia–host cell contact assays.

Temperature-Regulated Translational Control Studies: YscJ as a Model RNAT-Controlled T3SS Component

The yscJ transcript harbors an intercistronic RNA thermometer (RNAT) that represses translation at ambient temperature and permits translation at host body temperature (37°C), placing YscJ synthesis under dual transcriptional (LcrF) and translational (RNAT) control [1]. Rationally designed thermostable RNAT variants upstream of yscJ have confirmed the physiological relevance of this regulatory mechanism for T3SS assembly and host infection. YscJ is therefore a premier candidate for studying temperature-dependent translational regulation in bacterial pathogenesis and for engineering synthetic RNA-based thermal biosensors in Yersinia chassis.

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